5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Description
5-Fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a benzenesulfonamide derivative featuring a fluorine atom at the 5-position, a methoxy group at the 2-position, and a 3-(3-methylisoxazol-5-yl)propyl chain attached to the sulfonamide nitrogen. Its molecular formula is C₁₅H₁₈FN₂O₄S, with a molecular weight of 341.4 g/mol (derived from structural analysis of analogous compounds in ) . The compound’s structure combines a sulfonamide backbone with heterocyclic (isoxazole) and alkoxy substituents, which are critical for modulating physicochemical properties and biological activity.
Properties
IUPAC Name |
5-fluoro-2-methoxy-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O4S/c1-10-8-12(21-17-10)4-3-7-16-22(18,19)14-9-11(15)5-6-13(14)20-2/h5-6,8-9,16H,3-4,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBIOLIKCMXZDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C=CC(=C2)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The following table compares the target compound with structurally related benzenesulfonamides, highlighting substituent variations and their impact:
Key Observations :
- Halogen Substitution : Fluorine (5-F) in the target compound may enhance metabolic stability compared to bromine (5-Br) in ’s compound, as fluorine’s smaller size and electronegativity reduce steric hindrance and improve bioavailability .
- Heterocyclic Moieties : The 3-methylisoxazole in the target compound (vs. benzoxazole in or imidazothiazole in ) influences binding specificity. Isoxazole’s electron-rich nature may enhance interactions with enzymatic active sites .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-fluoro-2-methoxy-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide, and how can reaction conditions be optimized?
- Methodology : Utilize carbodiimide-based coupling agents (e.g., EDCl or DCC) with HOBt to activate the sulfonamide intermediate. For example, describes coupling 5-chloro-2-methoxybenzoic acid with amines using EDCl/HOBt in dichloromethane at 0°C, yielding 37–73% after column chromatography . Optimize solvent polarity and temperature to enhance yields.
- Characterization : Confirm purity via HPLC and structural integrity via (e.g., aromatic protons at δ 6.8–7.5 ppm, methoxy singlet at δ 3.8–4.0 ppm) and (e.g., sulfonamide S=O peaks at ~125–130 ppm) .
Q. How should researchers design initial biological activity screens for this compound?
- Approach : Prioritize assays relevant to sulfonamide bioactivity, such as NLRP3 inflammasome inhibition (see for analogous compounds tested in inflammatory pathways) or kinase inhibition . Use cell-based viability assays (e.g., MTT) and ELISA for cytokine profiling.
- Controls : Include positive controls (e.g., MCC950 for NLRP3) and validate results with orthogonal methods (e.g., Western blot for protein targets) .
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- Techniques :
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H] ~381.1 Da).
- NMR Spectroscopy : Analyze for fluorine environments (δ -110 to -120 ppm) and for isoxazole protons (δ 6.2–6.5 ppm) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure >95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be systematically conducted on this compound?
- Strategy :
- Substituent Variation : Modify the methoxy group (e.g., replace with ethoxy or halogens) or the isoxazole’s methyl group (e.g., introduce bulkier alkyl chains) .
- Biological Testing : Compare IC values across analogs in target-specific assays (e.g., IC shifts in NLRP3 inhibition from 0.5 µM to >10 µM with bulkier groups) .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) to predict binding modes in target proteins like NLRP3 or COX-2 .
Q. What experimental designs are recommended for assessing metabolic stability and in vivo pharmacokinetics?
- In Vitro Stability :
- Liver Microsomes : Incubate with human/rat microsomes and quantify parent compound via LC-MS/MS over time (t < 30 min suggests rapid metabolism) .
- CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
- In Vivo Studies :
- Rodent Models : Administer intravenously (2 mg/kg) and orally (10 mg/kg) to calculate bioavailability (F%). Collect plasma samples at 0–24 h for PK profiling .
Q. How should contradictory data in biological assays be resolved?
- Case Example : If anti-inflammatory activity conflicts between NF-κB luciferase assays and TNF-α ELISA:
- Troubleshooting :
Verify assay conditions (e.g., cell line specificity, endotoxin-free reagents).
Use orthogonal methods (e.g., qPCR for IL-1β mRNA vs. protein-level ELISA).
Re-evaluate compound solubility (e.g., DMSO concentration ≤0.1% to avoid cytotoxicity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
